N'-Benzoyl-N,N-diethylurea: Comprehensive Structural, Thermochemical, and Pharmacological Profiling
N'-Benzoyl-N,N-diethylurea: Comprehensive Structural, Thermochemical, and Pharmacological Profiling
Executive Summary
N'-Benzoyl-N,N-diethylurea is an asymmetric urea derivative characterized by a central urea scaffold flanked by a highly conjugated benzoyl group and a sterically bulky diethylamine moiety. This unique structural dichotomy imparts distinct physicochemical properties, making it a highly versatile intermediate in pharmaceutical chemistry and a compound of significant interest in oncological and antimicrobial research 1. As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into its thermochemical stability, synthetic causality, and analytical validation, moving beyond basic descriptors to deliver actionable, field-proven insights for drug development professionals.
Chemical Identity & Structural Analysis
The molecule's architecture dictates its behavior in both synthetic matrices and biological systems. The electron-withdrawing nature of the benzoyl group increases the acidity of the adjacent urea N-H, while the diethyl groups increase the overall lipophilicity of the molecule, enhancing cellular permeability.
Table 1: Chemical Identity and Descriptors
| Property | Value |
| IUPAC Name | N-(diethylcarbamoyl)benzamide |
| CAS Number | 58328-35-1 2 |
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| Exact Mass | 220.1212 g/mol 2 |
| SMILES | CCN(CC)C(=O)NC(=O)C1=CC=CC=C1 |
| Topological Polar Surface Area (TPSA) | 49.41 Ų [[3]]() |
| LogP (Predicted) | 2.27 3 |
Physical and Thermochemical Properties
Understanding the thermodynamic stability of N'-Benzoyl-N,N-diethylurea is critical for formulation, storage, and predicting its behavior under physiological conditions. Thermochemical profiling of N-benzoyl-N',N'-dialkylureas has been rigorously established using static bomb combustion calorimetry and high-temperature Calvet microcalorimetry [[4]](). The stability of the compound is highly dependent on the delocalization of π electrons across the conjugated system, which mitigates the inherent reactivity of the urea core.
Table 2: Physical and Thermodynamic Properties
| Property | Value / Description |
| Appearance | White crystalline solid |
| Melting Point | 80 - 85 °C 1 |
| Odor | Faint amide characteristic |
| Stability | Stable under neutral pH; sensitive to extreme pH and moisture 1 |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol, dichloromethane) |
Synthesis Workflow & Mechanistic Causality
The synthesis of N'-Benzoyl-N,N-diethylurea is typically achieved through the nucleophilic acyl substitution of diethylurea with benzoyl chloride 1. The protocol below details the acylation route, chosen for its high yield and scalability. Every step is designed with strict chemical causality to prevent side reactions.
Step-by-Step Methodology: Acylation of Diethylurea
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Preparation of the Reaction Matrix: Dissolve 1.0 equivalent of N,N-diethylurea in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Causality: Anhydrous conditions are strictly necessary because benzoyl chloride rapidly hydrolyzes in the presence of moisture to form benzoic acid, severely depressing the yield and complicating purification.
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Base Addition: Add 1.2 equivalents of triethylamine (TEA) to the solution and cool the mixture to 0°C in an ice bath.
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Causality: TEA acts as a non-nucleophilic proton scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the diethylurea nitrogen, which would otherwise render it non-nucleophilic and halt the reaction. Cooling to 0°C controls the exothermic nature of the acylation.
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Acylation: Dropwise addition of 1.1 equivalents of benzoyl chloride over 30 minutes.
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Causality: Dropwise addition ensures a low steady-state concentration of the highly reactive electrophile, favoring the formation of the mono-acylated product and preventing localized thermal spikes.
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Propagation and Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor progression via Thin-Layer Chromatography (TLC).
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Quenching and Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3).
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Causality: The mild base neutralizes any residual benzoyl chloride and residual HCl without hydrolyzing the newly formed benzoyl urea bond. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
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Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure white crystals of N'-Benzoyl-N,N-diethylurea.
Fig 1. Mechanistic pathway for the synthesis of N'-Benzoyl-N,N-diethylurea.
Biological Activities and Pharmacological Potential
N'-Benzoyl-N,N-diethylurea has garnered attention in medicinal chemistry due to its structural resemblance to known pharmacophores and its favorable LogP (2.27), which sits comfortably within Lipinski's Rule of Five for oral bioavailability.
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Anticancer Activity: The compound exhibits cytotoxic effects against specific cancer cell lines, notably breast cancer models 5. The mechanism of action is hypothesized to involve the induction of apoptosis and the disruption of cellular proliferation pathways. The lipophilic diethyl group enhances cellular permeability, while the benzoyl urea core interacts with intracellular targets via hydrogen bonding.
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Antimicrobial Development: Urea derivatives are well-documented for their antimicrobial properties. N'-Benzoyl-N,N-diethylurea is investigated for its ability to inhibit microbial enzymes, leading to the disruption of essential metabolic processes in pathogens 5.
Fig 2. Proposed mechanism of action for the anticancer activity of the compound.
Analytical Characterization Protocols
To ensure the scientific integrity of the synthesized compound, a self-validating analytical protocol must be employed. This protocol relies on orthogonal techniques to cross-verify structural identity and purity, ensuring that unreacted starting materials are conclusively identified and quantified.
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Fourier-Transform Infrared Spectroscopy (FTIR): Validation of successful acylation is confirmed by the presence of two distinct carbonyl (C=O) stretching bands. The benzamide carbonyl typically appears around 1650-1680 cm⁻¹, while the urea carbonyl appears near 1630-1650 cm⁻¹. The secondary amine N-H stretch will be visible as a sharp, distinct peak around 3300-3400 cm⁻¹. The absence of a broad primary amine double-peak confirms complete conversion.
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Nuclear Magnetic Resonance (1H-NMR): In CDCl3, the structure is definitively confirmed by:
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A multiplet at δ 7.4 - 7.9 ppm integrating for 5 protons, corresponding to the aromatic benzoyl ring.
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A broad singlet around δ 8.5 ppm for the N-H proton (which will disappear upon D2O exchange).
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A quartet at δ 3.4 ppm integrating for 4 protons (the methylene groups of the diethyl moiety).
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A triplet at δ 1.2 ppm integrating for 6 protons (the methyl groups of the diethyl moiety).
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a distinct molecular ion peak [M+H]+ at m/z 221.1, precisely matching the exact mass of 220.1212 g/mol 2.
References
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LookChem. "N'-benzoyl-N,N-diethylurea". Available at: [Link]
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Ribeiro da Silva, M. A. V., et al. "Thermochemical study of two N-benzoyl-N',N'-dialkylureas." The Journal of Chemical Thermodynamics (2000). Available via ResearchGate: [Link]
